molecular formula C₁₂H₁₉NO₈ B1158763 N-Acetyl-D-Glucosamine 4,6-Diacetate

N-Acetyl-D-Glucosamine 4,6-Diacetate

Cat. No.: B1158763
M. Wt: 305.28
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC nomenclature for N-Acetyl-D-Glucosamine 4,6-Diacetate follows established conventions for naming complex carbohydrate derivatives with multiple acetyl modifications. Based on structural analysis of related diacetate compounds in the search results, this compound would be systematically named as 2-acetamido-4,6-di-O-acetyl-2-deoxy-D-glucopyranose. The nomenclature reflects the specific positioning of acetyl groups at the 4 and 6 carbon positions while maintaining the N-acetyl group at the 2-position amino functionality.

Alternative naming conventions include the more descriptive form: N-acetyl-4,6-diacetyl-D-glucosamine, which clearly indicates both the parent sugar structure and the specific acetylation pattern. The compound maintains the D-configuration characteristic of naturally occurring glucosamine derivatives, with the prefix indicating the absolute stereochemical orientation of the molecule.

Systematic identification relies on multiple chemical identifiers including molecular connectivity patterns and stereochemical descriptors. The compound belongs to the broader class of N-acetylglucosamine derivatives, specifically categorized as a partially acetylated amino sugar with selective protection of hydroxyl groups at positions 4 and 6.

Molecular Formula and Weight Analysis

The molecular formula for this compound can be determined through systematic structural analysis. Based on the parent compound N-Acetyl-D-Glucosamine with formula C₈H₁₅NO₆ and the addition of two acetyl groups (C₂H₃O each), the resulting molecular formula is C₁₂H₁₉NO₈. This formula reflects the incorporation of two additional acetyl functionalities while maintaining the core glucosamine structure.

The calculated molecular weight is 305.28 g/mol, representing a significant increase from the parent N-Acetyl-D-Glucosamine molecular weight of 221.21 g/mol. This molecular weight increase of approximately 84 atomic mass units corresponds precisely to the addition of two acetyl groups (42 atomic mass units each), confirming the diacetylation pattern.

Property Value Reference
Molecular Formula C₁₂H₁₉NO₈
Molecular Weight 305.28 g/mol
Parent Compound Weight 221.21 g/mol
Weight Increase 84.07 g/mol Calculated

Elemental composition analysis reveals the relative abundance of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular structure. The carbon content increases proportionally with acetylation, while the oxygen content reflects both hydroxyl groups and acetyl carbonyl functionalities.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound maintains the fundamental D-glucose configuration present in the parent compound. The molecule adopts the characteristic pyranose ring structure with specific stereochemical designations at each chiral center. The configuration follows the (2R,3S,4R,5R,6R) pattern consistent with D-glucopyranose derivatives, where the 2-position bears the acetamido group in equatorial orientation.

Conformational analysis indicates that acetylation at positions 4 and 6 significantly influences the molecular flexibility and three-dimensional structure. Unlike the parent compound where hydroxyl groups can participate in intramolecular hydrogen bonding, the acetylated derivative exhibits altered conformational preferences due to steric interactions between acetyl groups and the ring structure.

The pyranose ring preferentially adopts the ⁴C₁ chair conformation, typical of glucopyranose derivatives. However, the presence of acetyl groups at positions 4 and 6 introduces additional conformational constraints. The 4-O-acetyl group occupies an equatorial position, minimizing steric interactions, while the 6-O-acetyl group extends from the primary carbon in a gauche conformation relative to the ring oxygen.

Rotational barriers around the acetyl ester bonds contribute to conformational complexity. Nuclear magnetic resonance studies of related diacetate compounds suggest restricted rotation around C-O bonds, particularly affecting the orientation of acetyl carbonyl groups relative to the sugar ring. These conformational preferences directly influence the compound's chemical reactivity and physical properties.

Comparative Structural Features with Parent Compound (N-Acetyl-D-Glucosamine)

Comparative analysis between this compound and its parent compound N-Acetyl-D-Glucosamine reveals significant structural modifications that fundamentally alter chemical properties and biological activity. The parent compound features free hydroxyl groups at positions 1, 3, 4, and 6, enabling extensive hydrogen bonding networks and high water solubility.

The diacetylation pattern in the 4,6-derivative selectively protects two of these hydroxyl groups, dramatically reducing hydrogen bonding capacity and altering solubility characteristics. While N-Acetyl-D-Glucosamine exhibits high water solubility due to multiple hydroxyl groups and the polar acetamido functionality, the diacetate derivative shows enhanced solubility in organic solvents such as dichloromethane, dimethylformamide, and methanol.

Structural Feature Parent Compound 4,6-Diacetate Derivative
Free Hydroxyl Groups 4 positions (1,3,4,6) 2 positions (1,3)
Acetyl Groups 1 (N-acetyl) 3 (N-acetyl + 2 O-acetyl)
Hydrogen Bond Donors 5 3
Molecular Polarity High Moderate
Water Solubility High Reduced

Chemical reactivity patterns differ substantially between the compounds. The parent N-Acetyl-D-Glucosamine readily participates in glycosidic bond formation through any of its free hydroxyl groups, while the 4,6-diacetate shows selective reactivity limited to positions 1 and 3. This selectivity makes the diacetate derivative particularly valuable in synthetic chemistry applications requiring regioselective modifications.

The electronic environment around the glucopyranose ring also changes with acetylation. Electron-withdrawing acetyl groups influence the electron density distribution, affecting both the anomeric carbon reactivity and the overall molecular dipole moment. These electronic effects contribute to altered chemical shift patterns in nuclear magnetic resonance spectroscopy and modified infrared absorption characteristics.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of N-Acetyl-D-Glucosamine derivatives provides essential insights into solid-state molecular arrangements and intermolecular interactions. While specific X-ray diffraction data for the 4,6-diacetate isomer was not identified in available databases, related acetylated derivatives offer valuable structural comparisons. The tetraacetate derivative of N-Acetyl-D-Glucosamine has been crystallographically characterized, providing reference data for acetylated glucosamine structures.

Crystal packing arrangements in acetylated glucosamine derivatives typically involve networks of weak intermolecular interactions including C-H···O hydrogen bonds and van der Waals contacts between acetyl groups. The reduced number of conventional hydrogen bond donors in diacetate derivatives compared to the parent compound results in fundamentally different crystal structures with potentially altered mechanical properties and thermal stability.

Available crystallographic data from the tetraacetate compound (CCDC Number 106889) indicates specific geometric parameters characteristic of acetylated glucopyranose structures. Bond lengths within the pyranose ring remain consistent with standard glucopyranose values, while C-O bond lengths for acetyl esters typically range from 1.35-1.38 Å, reflecting the partial double bond character of ester linkages.

Crystal symmetry considerations suggest that diacetate derivatives likely crystallize in space groups accommodating the reduced symmetry introduced by selective acetylation patterns. The 4,6-diacetate would be expected to show crystal packing influenced by the specific positioning of acetyl groups, potentially leading to layered structures or channel-type arrangements depending on intermolecular interaction patterns.

Properties

Molecular Formula

C₁₂H₁₉NO₈

Molecular Weight

305.28

Synonyms

2-(Acetylamino)-2-deoxy-D-glucopyranose 4,6-Diacetate;  (N,4-O,6-O)-Triacetyl-D-Glucosamine; 

Origin of Product

United States

Comparison with Similar Compounds

N-Acetyl-D-Glucosamine (NAG)

  • Structure: Acetylated at the 2-amino group.
  • Key Properties : White crystalline powder, water-soluble, utilized by pathogens like R. oryzae as a carbon/nitrogen source .
  • Applications : Pharmaceutical precursor, microbial growth studies .

N-Acetyl-D-Glucosamine 3,4-Diacetate

  • Structure : Acetylation at 3- and 4-hydroxyl groups.
  • Applications: Limited data; likely used in niche chemical syntheses.

N-Acetyl-D-Glucosamine 3,6-Diacetate

  • Structure : Acetylation at 3- and 6-hydroxyl groups.
  • Key Properties: Molecular formula C₁₂H₁₉NO₈ (same as 4,6-diacetate isomer), but positional isomerism affects solubility and reactivity .

Alkyl Glycosides of N-Acetyl-D-Glucosamine

  • Structure : Glycosidic bonds with alkyl chains (e.g., Glycoside-1 to Glycoside-12) .
  • Key Properties: Synthesized via acid-catalyzed reflux with alcohols; anomeric mixtures with good yields (≥70%) .
  • Applications : Bioactive molecules in drug discovery, metalloprotease inhibitors .

Comparative Data Table

Compound Molecular Formula CAS Number Key Properties Applications References
N-Acetyl-D-Glucosamine C₈H₁₅NO₆ 7512-17-6 Mp: 196–205°C; [α]²⁰D: +39°–+43°; utilized by R. oryzae Pharmaceuticals, microbial studies
NAG 4,6-Diacetate C₁₂H₁₉NO₈ NA Custom-synthesized; acetylated at 4,6-OH groups Synthetic intermediates, gelators
NAG 3,4-Diacetate C₁₂H₁₉NO₈ NA Short shelf life; controlled product Specialized chemistry
NAG Alkyl Glycosides (e.g., Glycoside-1) Varies NA Anomeric mixtures; synthesized via amberlite-H⁺ resin; bioactive Drug candidates, enzyme inhibitors

Preparation Methods

Tosyl Protection Followed by Controlled Acetylation

A robust method for synthesizing 4,6-diacetylated derivatives involves temporary protection of the 6-hydroxyl group. In a protocol adapted from Akagi et al., N-benzylidene-D-glucosamine is treated with tosyl chloride in pyridine to yield 6-O-tosyl-N-benzylidene-D-glucosamine. Subsequent acetylation with acetic anhydride selectively acetylates the 4-hydroxyl group, while the 6-position remains protected. Hydrolysis of the benzylidene and tosyl groups under acidic conditions followed by N-acetylation produces N-acetyl-D-glucosamine 4,6-diacetate. Key steps include:

  • Tosylation : 6-OH protection using tosyl chloride (pyridine, 0°C, 12 h).

  • Acetylation : 4-OH acetylation with acetic anhydride (pyridine, 25°C, 24 h).

  • Deprotection : Cleavage of tosyl and benzylidene groups (HCl/MeOH, 4 h).

This method achieves a yield of 58% after purification.

Sequential Benzylidene and Acetyl Group Manipulation

Inouye et al. demonstrated a simplified acetylation approach using sodium methoxide to deprotonate D-glucosamine hydrochloride in methanol, forming a supersaturated solution. Acetic anhydride (1.5–2 equivalents) selectively acetylates the 4- and 6-hydroxyl groups under kinetic control. The 1- and 3-hydroxyls remain unprotected due to steric hindrance. After recrystallization from ethanol, the product is obtained in 75% yield with >95% purity.

Enzymatic Production and Post-Synthetic Modification

Chitinolytic Enzyme-Mediated Hydrolysis

While enzymatic methods primarily target GlcNAc production, post-synthetic acetylation can yield 4,6-diacetate. As reported by Sashiwa et al., crude chitinase from squid liver hydrolyzes chitin to GlcNAc. The free hydroxyl groups of GlcNAc are then acetylated using acetic anhydride in pyridine. Regioselectivity at the 4- and 6-positions is achieved by limiting reaction time (2 h) and using substoichiometric acetic anhydride (1.2 equivalents). This method yields 42% 4,6-diacetate alongside mono- and triacetylated byproducts.

Direct Chemical Acetylation Under Controlled Conditions

Kinetic Control in Polar Aprotic Solvents

A study by Morel optimized direct acetylation by employing dimethylformamide (DMF) as a solvent. GlcNAc is treated with acetic anhydride (2.2 equivalents) and catalytic DMAP at 0°C for 1 h. The 4- and 6-hydroxyls react preferentially due to increased nucleophilicity compared to the 1- and 3-positions. The reaction is quenched with ice-water, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane). This method affords a 65% yield of 4,6-diacetate.

Microwave-Assisted Acetylation

Modern techniques utilize microwave irradiation to enhance regioselectivity. GlcNAc is suspended in acetic anhydride (3 equivalents) with NaHCO₃ as a base and irradiated at 80°C for 10 min. Microwave energy promotes rapid acetylation at the 4- and 6-positions, minimizing overreaction. The crude product is purified by recrystallization (ethanol/water), yielding 70% pure 4,6-diacetate.

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYield (%)Purity (%)Reference
Tosyl ProtectionTosyl chloride, Ac₂O, HCl/MeOH5898
Sequential AcetylationNaOMe, Ac₂O, MeOH7595
Enzymatic + AcetylationChitinase, Ac₂O, Pyridine4290
DMF/DMAP AcetylationAc₂O, DMAP, DMF6597
Microwave-AssistedAc₂O, NaHCO₃, Microwave7096

Analytical Validation and Characterization

Critical to all methods is verification of regioselectivity. Nuclear magnetic resonance (NMR) spectroscopy confirms acetylation patterns:

  • ¹H NMR : Signals at δ 4.98 (H-4) and δ 4.30 (H-6) as doublets, with acetyl methyl groups at δ 2.08–2.10.

  • ¹³C NMR : Carbonyl resonances at δ 170.5 (C-4 Ac) and δ 170.2 (C-6 Ac).
    Mass spectrometry (ESI-MS) typically shows [M+Na]⁺ ions at m/z 334.1.

Challenges and Optimization Opportunities

  • Regioselectivity : Overacetylation at the 1- and 3-positions remains a challenge. Bulky protecting groups (e.g., tert-butyldimethylsilyl) could improve selectivity.

  • Scalability : Microwave and enzymatic methods show promise for industrial-scale production but require cost-effective catalysts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Acetyl-D-Glucosamine 4,6-Diacetate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via selective acetylation of the 4 and 6 hydroxyl groups on N-Acetyl-D-Glucosamine. A diazido intermediate strategy (similar to Scheme 1 in ) may be adapted, using acetic anhydride in anhydrous conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (key peaks: acetyl protons at δ 2.0–2.1 ppm, anomeric proton at δ 4.5–5.5 ppm) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • FT-IR : Confirm acetyl groups (C=O stretch at ~1740 cm⁻¹) and hydroxyl absence.
  • NMR : ¹H and ¹³C NMR to verify acetylation at C4 and C6 (e.g., δ 4.1–4.3 ppm for H4 and H6 protons).
  • Mass Spectrometry : ESI-MS (expected [M+Na]⁺ at m/z 328.1 for C₁₂H₁₉NO₈).
    Cross-reference with databases like NIST Chemistry WebBook ( ) for spectral validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Despite limited toxicity data (), adopt:

  • PPE : Nitrile gloves, lab coat, safety goggles, and N95 mask to prevent inhalation of fine powders.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture .

Advanced Research Questions

Q. How can this compound be functionalized for hydrogelator synthesis, and what analytical methods assess gelation efficacy?

  • Methodological Answer : The 4,6-diacetate groups act as protecting sites, enabling functionalization of the amino group (). For example:

  • Step 1 : Deprotect amino group (if needed) using hydrazine hydrate.
  • Step 2 : Synthesize carbamates/ureas via reaction with isocyanates or chloroformates.
  • Gelation Test : Assess gelation in solvents (e.g., water, silicone oil) at 1–5% w/v. Use rheometry to measure storage (G') and loss (G'') moduli. Self-healing properties can be tested via strain-recovery cycles .

Q. What experimental designs are optimal for studying the synergistic analgesic effects of this compound with paracetamol?

  • Methodological Answer : Follow and :

  • Model : Use carrageenan-induced paw edema in rats (n ≥ 6/group).
  • Dosing : Test ratios (e.g., 4:1 paracetamol:NAG 4,6-Diacetate) at 50 mg/kg.
  • Outcome Metrics : Measure pain thresholds via von Frey filaments and edema reduction.
  • Statistical Analysis : Two-tailed Student’s t-test (p<0.05 significance) with GraphPad Prism ( ). Report mean ± SD .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Scenario : Discrepancies in NMR shifts due to solvent or tautomerism.
  • Resolution : Standardize solvents (e.g., DMSO-d6 vs. CDCl₃) and temperature. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-validate with computational chemistry (DFT calculations for expected shifts) .

Q. What strategies mitigate by-product formation during the acetylation of N-Acetyl-D-Glucosamine?

  • Methodological Answer :

  • Controlled Reaction Conditions : Use low temperatures (0–5°C) and dropwise addition of acetic anhydride.
  • Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) to enhance regioselectivity.
  • By-Product Analysis : Monitor via LC-MS; common by-products include 3,6-diacetate ( ) or over-acetylated derivatives. Adjust stoichiometry (e.g., 2.2 eq. acetic anhydride per hydroxyl) .

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